molecular formula C25H18N4O4 B4172426 (4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate

(4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate

Cat. No.: B4172426
M. Wt: 438.4 g/mol
InChI Key: NGAASUCNKCBYIN-UHFFFAOYSA-N
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Description

(4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the biphenyl group: This step may involve a Suzuki coupling reaction between a biphenyl boronic acid and a halogenated pyrazole intermediate.

    Addition of the cyanoethyl group: This can be done via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the biphenyl moiety.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation products: Oxidized derivatives of the pyrazole or biphenyl rings.

    Reduction products: Amino derivatives from the reduction of the nitro group.

    Substitution products: Various substituted pyrazole or biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Pharmacology: Pyrazole derivatives are studied for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.

    Biochemistry: These compounds can be used as probes to study enzyme mechanisms and other biochemical processes.

Industry

    Agriculture: Some pyrazole derivatives are used as pesticides or herbicides.

    Chemical Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-biphenylyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Similar structure with a different position of the nitro group.

    4-biphenylyl 1-(2-cyanoethyl)-3-(3-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure with an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in (4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds. Its specific applications and effectiveness would need to be validated through experimental studies.

Properties

IUPAC Name

(4-phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c26-14-5-15-28-17-23(24(27-28)20-8-4-9-21(16-20)29(31)32)25(30)33-22-12-10-19(11-13-22)18-6-2-1-3-7-18/h1-4,6-13,16-17H,5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAASUCNKCBYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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